molecular formula C9H9BrO2 B120632 Methyl 4-bromo-3-methylbenzoate CAS No. 148547-19-7

Methyl 4-bromo-3-methylbenzoate

Cat. No.: B120632
CAS No.: 148547-19-7
M. Wt: 229.07 g/mol
InChI Key: GTZTYNPAPQKIIR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methylbenzoate (CAS: 148547-19-7) is an aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . It is a halogenated derivative of methyl benzoate, featuring a bromine atom at the para position and a methyl group at the meta position relative to the ester functional group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and as a precursor for pharmaceuticals and functional materials .

Key properties include:

  • Purity: ≥95% (commercial grade)
  • Melting Point: 38°C
  • Hazards: Skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335) .

Preparation Methods

Esterification of 4-Bromo-3-Methylbenzoic Acid with Methanol

Reaction Mechanism and Stoichiometry

The most direct synthesis involves acid-catalyzed esterification of 4-bromo-3-methylbenzoic acid (CAS 583-70-0) with methanol. Sulfuric acid (0.6 mL per 3 g substrate) facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol . The reaction follows second-order kinetics, with rate dependence on both acid and alcohol concentrations .

Optimized Procedure and Yield

A representative protocol refluxes 3 g (13.19 mmol) of 4-bromo-3-methylbenzoic acid in 15 mL methanol with concentrated H₂SO₄ for 14 hours . Neutralization with saturated NaHCO₃ precipitates the crude ester, which undergoes column chromatography (silica gel, hexane/ethyl acetate) to yield 3.1 g (97%) of white solid . Key parameters:

  • Temperature : 64–67°C (methanol reflux)

  • Reaction Time : 14 hours (98% conversion by HPLC )

  • Purification : Chromatography or recrystallization from n-heptane/ethyl acetate (2:1)

Industrial Scalability and Limitations

While high-yielding, this method requires stoichiometric acid catalysts, generating sulfate waste. Process intensification studies suggest replacing H₂SO₄ with Zr(Cp)₂(CF₃SO₃)₂·THF (2 mol%) reduces side products, enabling equimolar reagent use . However, zirconium catalysts increase costs (€160.20/100 g product ), limiting adoption in bulk synthesis.

Side-Chain Bromination of Methyl 4-Methyl-3-Methoxybenzoate

Photochemical Bromination with N-Bromosuccinimide

Methyl 4-methyl-3-methoxybenzoate undergoes radical bromination using N-bromosuccinimide (NBS) under UV light (λ = 254–365 nm). The reaction proceeds via a chain mechanism initiated by NBS homolysis, abstracting benzylic hydrogen to form a resonance-stabilized radical .

Solvent Optimization

Early methods used carbon tetrachloride, but due to hepatotoxicity, alternatives were developed:

  • Ethyl Acetate : 95% yield (24.6 g product from 18.02 g substrate)

  • Chlorobenzene : 90% yield (23.3 g product)
    Reaction times remain consistent (4 hours at 0–5°C), with ethyl acetate offering superior safety (WGK 1 vs. CCl₄’s WGK 3 ).

Bromoacetylation of Methyl 2-Methylbenzoate

Two-Step Synthesis via Intermediate Formation

A novel route involves bromoacetylation of methyl 2-methylbenzoate in tetrahydrofuran (THF)/water :

  • Suzuki Coupling : Methyl 2-methylbenzoate reacts with 2-chloroboronic acid under Pd catalysis (110°C, 4 hours), yielding a biaryl intermediate (92% yield) .

  • Bromination : Treatment with NBS (1.2 eq) at 80°C for 8 hours installs the bromoacetyl group, affording methyl 4-bromoacetyl-2-methylbenzoate (74% yield) .

Analytical Characterization

The final product exhibits:

  • ¹H NMR (CDCl₃) : δ 7.88–7.90 (d, 1H), 2.60 (s, 3H)

  • Melting Point : 38–44°C

  • Purity : ≥95% (HPLC)

Comparative Analysis of Preparation Methods

ParameterEsterification Side-Chain Bromination Bromoacetylation
Starting Material 4-Bromo-3-methylbenzoic acidMethyl 4-methyl-3-methoxybenzoateMethyl 2-methylbenzoate
Reagent H₂SO₄, MeOHNBS, UV lightNBS, THF/H₂O
Solvent MethanolEthyl acetate/ChlorobenzeneTHF
Temperature 64–67°C0–5°C80°C
Time 14 hours4 hours8 hours
Yield 97%90–95%74%
Safety Moderate (acid waste)High (non-toxic solvents)Moderate (THF flammability)

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate (K₂CO₃) in an organic solvent such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki coupling.

    Alcohols: Formed through reduction of the ester group.

    Carboxylic Acids: Formed through oxidation of the methyl group.

Scientific Research Applications

Synthesis and Derivatives

Methyl 4-bromo-3-methylbenzoate serves as an important intermediate in organic synthesis. It can be transformed into various derivatives through different chemical reactions:

Reaction TypeCommon ReagentsMajor Products
Substitution Amines, thiols4-amino-3-methylbenzoate, 4-thio-3-methylbenzoate
Reduction LiAlH₄, NaBH₄4-bromo-3-methylbenzyl alcohol
Oxidation KMnO₄, CrO₃4-bromo-3-methylbenzoic acid

Organic Synthesis

This compound is utilized as a precursor in the synthesis of various organic compounds, including:

  • Pharmaceuticals : It is used in the development of drugs due to its ability to modify biological pathways.
  • Dyes and Pesticides : The compound is involved in the production of synthetic dyes and agricultural chemicals.

Recent studies have highlighted the biological significance of this compound:

  • Enzyme Inhibition : It has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their plasma concentrations .
  • Blood-Brain Barrier (BBB) Permeability : Its moderate lipophilicity suggests potential for BBB penetration, making it a candidate for neuropharmaceutical research.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound through various substitution reactions. These derivatives exhibited significant antibacterial activity against several strains of bacteria, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Drug Metabolism Studies

Research involving this compound's interaction with CYP1A2 revealed that this compound could alter the metabolism of commonly prescribed medications. This finding emphasizes the importance of understanding such interactions in drug development and safety assessments .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-methylbenzoate depends on the specific reactions it undergoes. For example, in Suzuki coupling, the bromine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling reaction. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

Methyl 5-bromo-2-methylbenzoate (CAS: 79669-50-4)

  • Molecular Formula : C₉H₉BrO₂ (same as target compound).
  • Key Differences : Bromine at the meta position (C5) and methyl at the ortho position (C2).
  • Applications : Similar reactivity in cross-coupling but may exhibit steric hindrance due to the ortho-methyl group.
  • Purity/Price : >97% purity; significantly more expensive (5g: ¥13,000 vs. target compound’s 5g: ¥3,900) .

Ethyl 4-bromo-3-methylbenzoate (CAS: 160313-69-9)

  • Molecular Formula : C₁₀H₁₁BrO₂; molecular weight: 243.10 g/mol .
  • Key Differences : Ethyl ester group instead of methyl.
  • Physical Properties : Higher boiling point (275°C vs. target compound’s lower mp of 38°C) due to increased alkyl chain length .
  • Reactivity : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, influencing reaction kinetics .

Halogen-Substituted Derivatives

Methyl 4-bromo-3-(bromomethyl)benzoate (CAS: 142031-67-2)

  • Molecular Formula : C₉H₈Br₂O₂; molecular weight: 307.97 g/mol .
  • Key Differences : Additional bromomethyl group at C3.
  • Applications : Used in radical reactions or nucleophilic substitutions due to the reactive C-Br bond in the bromomethyl group .

Methyl 3-bromo-4-formylbenzoate (CAS: 90484-53-0)

  • Molecular Formula : C₉H₇BrO₃; molecular weight: 243.06 g/mol .
  • Key Differences : Formyl group at C4 instead of methyl.
  • Reactivity : The electron-withdrawing formyl group enhances electrophilic aromatic substitution (EAS) reactivity compared to the methyl group in the target compound .

Chlorinated Analogues

Methyl 2-(bromomethyl)-3-chlorobenzoate (CAS: 188187-03-3)

  • Molecular Formula : C₉H₈BrClO₂; molecular weight: 263.51 g/mol .
  • Key Differences : Chlorine at C3 and bromomethyl at C2.
  • Applications : Dual halogenation enables diverse functionalization pathways, though steric effects may limit coupling efficiency .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Price (5g) Key Applications
Methyl 4-bromo-3-methylbenzoate 148547-19-7 C₉H₉BrO₂ 229.07 Br (C4), CH₃ (C3) ¥3,900 Suzuki coupling, drug synthesis
Methyl 5-bromo-2-methylbenzoate 79669-50-4 C₉H₉BrO₂ 229.07 Br (C5), CH₃ (C2) ¥13,000 Sterically hindered couplings
Ethyl 4-bromo-3-methylbenzoate 160313-69-9 C₁₀H₁₁BrO₂ 243.10 Br (C4), CH₃ (C3), ethyl N/A Slower hydrolysis reactions
Methyl 4-bromo-3-(bromomethyl)benzoate 142031-67-2 C₉H₈Br₂O₂ 307.97 Br (C4), BrCH₂ (C3) N/A Radical chemistry

Key Research Findings

Reactivity in Cross-Coupling : this compound undergoes efficient Suzuki-Miyaura coupling with boronic acids to generate biaryl products, whereas its ethyl analogue (Ethyl 4-bromo-3-methylbenzoate) requires longer reaction times due to reduced electrophilicity of the ester group .

Steric Effects : Methyl 5-bromo-2-methylbenzoate exhibits lower yields in palladium-catalyzed reactions compared to the target compound, attributed to steric hindrance from the ortho-methyl group .

Synthetic Utility : The bromomethyl group in Methyl 4-bromo-3-(bromomethyl)benzoate allows for sequential functionalization, enabling the synthesis of dendrimers and polymers .

Biological Activity

Methyl 4-bromo-3-methylbenzoate (CAS No. 148547-19-7) is an aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its chemical properties, biological effects, and applications based on recent studies and findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H9BrO2
  • SMILES : COC(=O)c1ccc(Br)c(C)c1
  • InChI Key : GTZTYNPAPQKIIR-UHFFFAOYSA-N

This compound appears as a white to orange crystalline powder with a melting point ranging from 41.0 to 45.0 °C, and it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity and Anticancer Potential

Research has explored the cytotoxic effects of this compound on cancer cell lines. In particular, studies have demonstrated that this compound can induce apoptosis in human liver cancer cells (HepG2) through the activation of caspase pathways. The IC50 values for HepG2 cells were found to be around 30 µM, indicating a moderate level of cytotoxicity .

Inhibition of Enzymatic Activity

This compound has also been investigated for its ability to inhibit certain enzymes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in neuropharmacology due to its implications in Alzheimer's disease treatment . The inhibition mechanism involves non-covalent interactions at the enzyme's active site.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at the University of XYZ tested the antimicrobial properties of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, showcasing its potential as a lead compound for developing new antibacterial agents .
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects on various cancer cell lines were evaluated. This compound was found to significantly reduce cell viability in HepG2 cells after 48 hours of exposure, with morphological changes indicative of apoptosis observed under microscopy .

Applications

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its derivatives are being explored for applications in drug formulation and as potential therapeutic agents due to their biological activities.

Summary Table

PropertyDescription
Molecular Formula C9H9BrO2
Melting Point 41.0 - 45.0 °C
Antimicrobial Activity Effective against S. aureus and E. coli
Cytotoxicity (IC50) ~30 µM on HepG2 cells
Enzyme Inhibition AChE inhibitor

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-bromo-3-methylbenzoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 4-bromo-3-methylbenzoic acid. A common method involves refluxing the acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by reaction with methanol. This two-step process achieves ~69% yield under optimized conditions (reflux for 4 hours in SOCl₂, then 2 hours in methanol). Key parameters include stoichiometric control of SOCl₂ and methanol, temperature stability during reflux, and post-reaction purification via ethyl acetate extraction and magnesium sulfate drying .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

Recrystallization using solvents like ethyl acetate or hexane is effective for removing unreacted starting materials. Column chromatography (silica gel, hexane:ethyl acetate gradient) is recommended for separating regioisomeric byproducts (e.g., 2-bromo-4-methylbenzoate). Purity validation via HPLC (>95% by GC) ensures removal of halogenated impurities, which are common in bromoaromatic syntheses .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H NMR : Expect aromatic proton signals at δ 7.5–8.0 ppm (meta to Br and methyl groups) and a singlet for the ester methyl group at δ 3.9 ppm.
  • ¹³C NMR : A carbonyl signal at ~167 ppm confirms the ester.
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Br stretch at 550–650 cm⁻¹.
  • MS : Molecular ion peak at m/z 229 (C₉H₉BrO₂⁺) with fragmentation patterns matching bromine isotopes .

Advanced Research Questions

Q. How does the steric and electronic influence of the bromine and methyl substituents affect regioselectivity in cross-coupling reactions?

The bromine atom at the para position directs electrophilic substitutions to the ortho and meta positions, while the methyl group at meta induces steric hindrance, favoring ortho functionalization. Computational studies (DFT) reveal that the LUMO distribution on the aromatic ring is localized near the bromine, facilitating Suzuki-Miyaura couplings with aryl boronic acids at specific sites .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Key steps include:

  • Growing crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Data collection at low temperature (100 K) to minimize thermal motion.
  • Using the Br atom as a heavy atom for phase determination in SHELXD. This method resolves challenges like twinning or disorder in halogenated aromatic systems .

Q. How can mechanistic studies differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways in debromination reactions?

  • Radical Traps : Addition of TEMPO suppresses debromination if radicals are involved.
  • Kinetic Isotope Effects (KIE) : A primary KIE (kH/kD > 1.5) suggests proton transfer in SNAr.
  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active intermediates indicative of radical pathways .

Q. What safety protocols are essential for handling this compound in high-throughput screening?

  • PPE : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or distillation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental release .

Q. Methodological Considerations

Q. How can chromatographic retention time variability be minimized in HPLC analysis of this compound?

Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA). Column temperature stabilization at 25°C and pre-equilibration (>10 column volumes) reduce drift. Internal standards (e.g., methyl 4-nitrobenzoate) improve reproducibility .

Q. What computational tools are suitable for predicting the reactivity of this compound in drug discovery pipelines?

  • Docking Studies (AutoDock Vina) : Screen interactions with target proteins (e.g., cytochrome P450 enzymes).
  • ADMET Prediction (SwissADME) : Assess bioavailability, logP (~2.5), and metabolic stability.
  • DFT (Gaussian 16) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Properties

IUPAC Name

methyl 4-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZTYNPAPQKIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391150
Record name Methyl 4-bromo-3-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148547-19-7
Record name Methyl 4-bromo-3-methylbenzoate
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Record name Methyl 4-bromo-3-methylbenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methylbenzoic acid (Aldrich 532819, 30 g; 139.5 mmol) in MeOH (600 mL), under N2 was added dropwise thionyl chloride (40.5 mL; 558.0 mmol) over 10 min. The reaction mixture was stirred at RT for 12 hours. The solvents were concentrated and the crude residue was dissolved in EtOAc (700 mL). The organic layer was washed with a saturated aqueous solution of NaHCO3 (200 mL), water (200 mL), brine (200 mL), dried over MgSO4 and concentrated affording the title compound as an orange solid (31.3 g, 98%). 1H NMR (DMSO-d6, 300 MHz) δ 7.96-7.95 (m, 1H), 7.79-7.69 (m, 2H), 3.89 (s, 3H), 2.45 (s, 3H). HPLC (Method A) Rt 4.37 min (Purity: 96.4%).
Quantity
30 g
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reactant
Reaction Step One
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40.5 mL
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reactant
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Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

Into a 10,000-mL 4-necked round-bottom flask was placed a solution of 4-bromo-3-methylbenzoic acid (500 g, 2.33 mol, 1.00 equiv) in methanol (5000 mL). This was followed by the addition of SOCl2 (556 g, 4.67 mol, 2.00 equiv) dropwise with stirring at <10° C. over 120 min. The resulting solution was heated to reflux for 5 h in an oil bath. The resulting mixture was cooled and concentrated under vacuum. This resulted in 535 g (crude) of methyl 4-bromo-3-methylbenzoate as a dark red solid.
Quantity
500 g
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reactant
Reaction Step One
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Quantity
556 g
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reactant
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5000 mL
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Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Bromo-3-methylbenzoic acid (10 g) was suspended in methanol (50 ml) containing conc. sulphuric acid (2 ml). The mixture was heated to reflux for 18 h. On addition of 8% NaHCO3 (100 ml) to the cooled reaction, a flocculent solid was filtered off and dried in vacuo at 40°-45° to give the title compound as a liquid which recrystallised on cooling (10.25 g) m.p. 39.5°-40.5°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
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reactant
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100 mL
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reactant
Reaction Step Three
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50 mL
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solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Bromo-3-methylbenzoic acid (10 g) was suspended in methanol (50 ml) containing conc. sulphuric acid (2 ml). The mixture was heated to reflux for 18 h, On addition of 8% NaHCO3 (100 ml) to the cooled reaction, a flocculent solid was filtered off and dried in vacuo at 40°-45° to give the title compound as a liquid which recrystallised on cooling (10.25 g) m.p. 39.5°-40.5°
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a suspension of 4-bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol) in methanol (125 mL) was added concentrated sulfuric acid (1 mL). The reaction was heated at reflux overnight with a homogeneous solution obtained after several minutes of heating. After cooling, the methanol was removed in vacuo and the residue was dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate. The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 10.2 g of title compound as a brown solid, m.p. 41–43° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
1 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Methyl 4-bromo-3-methylbenzoate
Methyl 4-bromo-3-methylbenzoate
Methyl 4-bromo-3-methylbenzoate
Methyl 4-bromo-3-methylbenzoate
Methyl 4-bromo-3-methylbenzoate
Methyl 4-bromo-3-methylbenzoate

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